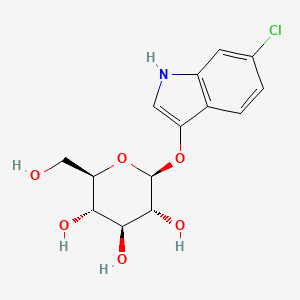

6-Chloro-3-indolyl-beta-D-galactopyranoside

Übersicht

Beschreibung

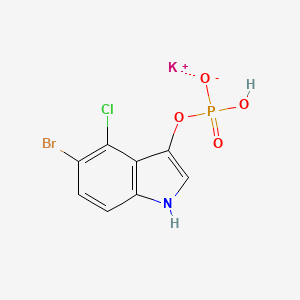

6-Chloro-3-indolyl-beta-D-galactopyranoside, also known as Salmon-Gal or Rose-Gal, is a chromogenic substrate for beta-galactosidase . It yields a salmon or rose-colored precipitate when hydrolyzed by the enzyme . This compound is used as a pharmaceutical intermediate to reduce toxicity and as an enzyme substrate in diagnostic reagents .

Molecular Structure Analysis

The molecular formula of 6-Chloro-3-indolyl-beta-D-galactopyranoside is C14H16ClNO6 . The exact mass is 329.0666149 g/mol and the molecular weight is 329.73 g/mol .Chemical Reactions Analysis

6-Chloro-3-indolyl-beta-D-galactopyranoside is hydrolyzed by β-galactosidase to produce a salmon or rose-colored precipitate . This reaction is used in colometric assays to detect recombinants (white) from non-recombinants (salmon) .Physical And Chemical Properties Analysis

6-Chloro-3-indolyl-beta-D-galactopyranoside is a white powder . It is insoluble in water but soluble in DMSO, DMFO, and methanol . The compound is moisture sensitive and should be stored away from water/moisture, heat, and oxidizing agents .Wissenschaftliche Forschungsanwendungen

Application in Enzyme Substrate Studies

Specific Scientific Field

Biochemistry and Molecular Biology

Comprehensive and Detailed Summary of the Application

6-Chloro-3-indolyl beta-D-glucopyranoside is used as a chromogenic substrate for studying the activity of β-glucosidase enzymes in various biological samples . It is also used in conjunction with IPTG for detection of β-galactosidase activity in bacterial colonies in a colorimetric assay to detect recombinants .

Detailed Description of the Methods of Application or Experimental Procedures

The compound is used as a substrate in enzyme assays. When cleaved by the enzyme β-glucosidase, it produces a blue color . In the context of bacterial colonies, it is used alongside IPTG. Bacterial colonies that have been transformed with a plasmid containing a lacZ gene (which encodes β-galactosidase) will turn blue in the presence of this substrate .

Thorough Summary of the Results or Outcomes Obtained

The results of these assays can provide valuable information about the activity of β-glucosidase in the sample being studied. In the case of bacterial colonies, it can help identify which colonies have been successfully transformed with the plasmid of interest .

Application in Yeast Detection

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

6-Chloro-3-indolyl beta-D-glucopyranoside is used as a chromogenic medium for the detection of yeasts with β-glucosidase activity . This compound is used in the development of selective and differential solid mediums for the specific detection of yeasts frequently causing spoilage in intermediate moisture foods .

Detailed Description of the Methods of Application or Experimental Procedures

The compound is incorporated into a solid medium. Yeasts that have β-glucosidase activity are able to metabolize the compound, resulting in a color change that indicates their presence .

Thorough Summary of the Results or Outcomes Obtained

The use of this compound in yeast detection allows for the rapid and specific identification of yeasts in food samples. This can be particularly useful in quality control processes in the food industry .

Application in Bacterial Colony Screening

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

6-Chloro-3-indolyl beta-D-glucopyranoside is used in conjunction with IPTG for detection of β-galactosidase activity in bacterial colonies in a colorimetric assay to detect recombinants .

Detailed Description of the Methods of Application or Experimental Procedures

In the context of bacterial colonies, it is used alongside IPTG. Bacterial colonies that have been transformed with a plasmid containing a lacZ gene (which encodes β-galactosidase) will turn a specific color in the presence of this substrate .

Thorough Summary of the Results or Outcomes Obtained

The results of these assays can help identify which colonies have been successfully transformed with the plasmid of interest .

Application in Pharmaceutical Intermediates

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

6-Chloro-3-indolyl beta-D-glucopyranoside is used as a pharmaceutical intermediate to reduce toxicity . It plays a crucial role in the synthesis of various pharmaceutical compounds .

Detailed Description of the Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the particular pharmaceutical compound being synthesized. Generally, it involves chemical reactions under controlled conditions .

Thorough Summary of the Results or Outcomes Obtained

The use of this compound as a pharmaceutical intermediate can lead to the production of various pharmaceutical compounds with reduced toxicity . The specific results or outcomes would depend on the particular compound being synthesized .

Application in Diagnostic Reagents

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

6-Chloro-3-indolyl beta-D-glucopyranoside is used as an enzyme substrate in diagnostic reagents . It is particularly used in assays for the detection of β-galactosidase activity .

Detailed Description of the Methods of Application or Experimental Procedures

In diagnostic assays, this compound is used as a substrate that produces a color change upon enzymatic cleavage by β-galactosidase . This color change can be detected and measured, providing a basis for the diagnosis .

Thorough Summary of the Results or Outcomes Obtained

The use of this compound in diagnostic reagents allows for the detection and measurement of β-galactosidase activity, which can be useful in diagnosing various conditions .

Safety And Hazards

This compound is used in research and is not intended for food, drug, pesticide, or biocidal product use . It should be handled with personal protective equipment/face protection and adequate ventilation . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation . The compound is moisture sensitive and should be stored under inert gas in a cool, dry, and well-ventilated condition .

Zukünftige Richtungen

The future directions of 6-Chloro-3-indolyl-beta-D-galactopyranoside could involve its continued use as a pharmaceutical intermediate and as an enzyme substrate in diagnostic reagents . Its use in conjunction with IPTG for the detection of β-galactosidase activity in bacterial colonies could continue to be a valuable tool in research .

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO6/c15-6-1-2-7-8(3-6)16-4-9(7)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWBAXBVBGNSPW-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R,4S,5S,6R)-2-((6-Chloro-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hcl-val-psi[CS-N]-pyrrolidide](/img/structure/B1143070.png)

![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1143072.png)